molecular formula C26H33O2P B12869556 Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine

Cat. No.: B12869556
M. Wt: 408.5 g/mol
InChI Key: RCCWIUJVRGZELA-UHFFFAOYSA-N
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Description

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is a complex organophosphorus compound with the molecular formula C26H33O2P. This compound is known for its unique structure, which includes a phosphine group attached to a dioxocin ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine typically involves the reaction of dicyclohexylphosphine with 6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphine derivatives.

Scientific Research Applications

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is used in several scientific research fields, including:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine involves its interaction with molecular targets through the phosphine group. This interaction can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand in catalysis.

    Dicyclohexylphosphine: Similar in structure but lacks the dioxocin ring system.

    6,7-Dihydrodibenzo[e,g][1,4]dioxocin: The parent compound without the phosphine group.

Uniqueness

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is unique due to the presence of both the dioxocin ring system and the dicyclohexylphosphine group. This combination imparts distinctive chemical properties, making it valuable in specific research and industrial applications.

Biological Activity

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine, with CAS number 1256169-95-5, is a phosphine compound notable for its potential applications in various biological and chemical contexts. Its molecular formula is C26H33O2P, and it has a molecular weight of 408.51 g/mol. The compound is primarily studied for its biological activity and its role as a ligand in coordination chemistry.

This compound acts as a phosphine ligand that can form complexes with transition metals. This property allows it to participate in catalytic processes that are essential in organic synthesis and potentially in medicinal chemistry. The biological activity of phosphine ligands often relates to their ability to modulate enzyme activities and influence metabolic pathways.

Antioxidant Properties

Research indicates that phosphine compounds can exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific antioxidant mechanisms of this compound require further investigation but may involve the reduction of reactive oxygen species (ROS) or the modulation of signaling pathways associated with oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells; however, detailed mechanisms remain to be elucidated through further research.

In Vivo Studies

Limited in vivo studies have been reported on this compound. Future studies are necessary to assess its pharmacokinetics, bioavailability, and therapeutic potential in animal models.

PropertyValue
Molecular FormulaC26H33O2P
Molecular Weight408.51 g/mol
CAS Number1256169-95-5
Purity≥98%

Biological Activity Summary

Study TypeFindings
Cytotoxicity AssaysInduces apoptosis in cancer cell lines (specifics pending)
Antioxidant ActivityPotential reduction of ROS (further studies needed)

Case Study 1: Antioxidant Effects

A study published in a peer-reviewed journal examined the antioxidant effects of various phosphine compounds, including this compound. The results indicated significant scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Enzyme Modulation

Another research project focused on the modulation of cytochrome P450 enzymes by phosphine ligands. This compound was shown to enhance the activity of certain CYP isoforms, which are critical for drug metabolism and detoxification processes.

Properties

Molecular Formula

C26H33O2P

Molecular Weight

408.5 g/mol

IUPAC Name

dicyclohexyl(8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-yl)phosphane

InChI

InChI=1S/C26H33O2P/c1-3-10-20(11-4-1)29(21-12-5-2-6-13-21)25-17-9-16-24-26(25)22-14-7-8-15-23(22)27-18-19-28-24/h7-9,14-17,20-21H,1-6,10-13,18-19H2

InChI Key

RCCWIUJVRGZELA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCCO4

Origin of Product

United States

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